- Preparation of cyclic amidines, Germany, , ,
Cas no 936-49-2 (2-Phenyl-2-imidazoline)

2-Phenyl-2-imidazoline structure
Nome del prodotto:2-Phenyl-2-imidazoline
2-Phenyl-2-imidazoline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Phenyl-4,5-dihydro-1H-imidazole
- 2-Phenylimidazoline
- 2-Phenyl-2-imidazoline
- 4,5-Dihydro-2-phenyl-1H-imidazole
- 2-Imidazoline,2-phenyl- (6CI,7CI,8CI)
- 2-Phenyl-4,5-dihydroimidazole
- 2PZ-L
- B 31
- Curezol2PZ-L
- NSC 54747
- Veba B 31
- Vestagon B 31
- 2-Imidazoline, 2-phenyl- (6CI, 7CI, 8CI)
- 4,5-Dihydro-2-phenyl-1H-imidazole (ACI)
- Curezol 2PZ-L
- Curezol 2PZL-T
- Eutomer B 31
- Jietongda SA 31
- SA 31
- 2-Phenyl-4,5-dihydro-1H-imidazole #
- AC-11337
- E78R99DCH8
- EN300-29510
- 2-IMIDAZOLINE, 2-PHENYL-
- MFCD00005180
- STK367860
- EC 213-313-4
- W-100236
- 2-Phenyl-2-imidazoline, >=96% (HPLC)
- BRN 0119250
- DTXSID5061322
- 936-49-2
- NSC54747
- EINECS 213-313-4
- 1H-Imidazole,5-dihydro-2-phenyl-
- STR05026
- BDBM50240363
- 2-Phenyl-1H-Imidazoline
- NS00008391
- F1995-0381
- CS-0008348
- 5-23-06-00425 (Beilstein Handbook Reference)
- 1H-Imidazole, 4,5-dihydro-2-phenyl-
- 2-phenyl imidazoline
- D78018
- Z283858536
- AKOS001429412
- 4,5-dihydro-2-phenylimidazole
- P0685
- NSC-54747
- Q63392122
- CHEMBL274548
- SCHEMBL105024
- 2-Imidazoline, 2-phenyl- (6CI,7CI,8CI); 2-Phenyl-2-imidazoline
-
- MDL: MFCD00005180
- Inchi: 1S/C9H10N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2,(H,10,11)
- Chiave InChI: BKCCAYLNRIRKDJ-UHFFFAOYSA-N
- Sorrisi: N1CCNC=1C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 146.08400
- Massa monoisotopica: 146.084
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 157
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- Superficie polare topologica: 24.4A^2
- XLogP3: 0.9
Proprietà sperimentali
- Colore/forma: Cristalli bianchi
- Densità: 1,15 g/cm3
- Punto di fusione: 100.0 to 103.0 deg-C
- Punto di ebollizione: 181°C/20mmHg(lit.)
- Punto di infiammabilità: Fahrenheit: 303,8 ° f
Celsius: 151 ° c - Indice di rifrazione: 1.5600 (estimate)
- Coefficiente di ripartizione dell'acqua: dissoluzione
- PSA: 24.39000
- LogP: 0.80080
- λmax: 325(lit.)
- Solubilità: Non determinato
2-Phenyl-2-imidazoline Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Danger
- Dichiarazione di pericolo: H302-H315-H319
- Dichiarazione di avvertimento: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Numero di trasporto dei materiali pericolosi:UN 3263 8/PG 2
- WGK Germania:3
- Codice categoria di pericolo: 22-38-41-50/53
- Istruzioni di sicurezza: S26-S36/37/39-S45-S37/39
- RTECS:NJ4395500
-
Identificazione dei materiali pericolosi:
- TSCA:Yes
- Condizioni di conservazione:Keep in dark place,Inert atmosphere,Room temperature(BD23178)
- Frasi di rischio:R36/37/38
- PackingGroup:Ⅲ
2-Phenyl-2-imidazoline Dati doganali
- CODICE SA:2933290090
- Dati doganali:
Codice doganale cinese:
2933290090Panoramica:
2933290090. altri composti con struttura ad anello imidazolo non fuso. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933290090. altri composti contenenti nella struttura un anello imidazolo non utilizzato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
2-Phenyl-2-imidazoline Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD9461131-100g |
2-Phenyl-4,5-dihydro-1H-imidazole |
936-49-2 | 98% | 100g |
RMB 59.20 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-100g |
2-Phenyl-4,5-dihydro-1H-imidazole |
936-49-2 | 100g |
¥76.0 | 2021-09-08 | ||
abcr | AB140695-25 g |
2-Phenyl-2-imidazoline, 95%; . |
936-49-2 | 95% | 25 g |
€47.50 | 2023-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-25g |
2-Phenyl-4,5-dihydro-1H-imidazole |
936-49-2 | 25g |
¥36.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-1kg |
2-Phenyl-4,5-dihydro-1H-imidazole |
936-49-2 | 1kg |
¥576.0 | 2021-09-08 | ||
Ambeed | A591130-25g |
2-Phenyl-4,5-dihydro-1H-imidazole |
936-49-2 | 98% | 25g |
$17.0 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-500g |
2-Phenyl-4,5-dihydro-1H-imidazole |
936-49-2 | 500g |
¥296.0 | 2021-09-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 78727-50G |
2-Phenyl-2-imidazoline |
936-49-2 | 50g |
¥434.73 | 2023-11-21 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160437-100g |
2-Phenyl-2-imidazoline |
936-49-2 | >98.0%(HPLC) | 100g |
¥93.90 | 2023-09-01 | |
Enamine | EN300-29510-10.0g |
2-phenyl-4,5-dihydro-1H-imidazole |
936-49-2 | 93.0% | 10.0g |
$22.0 | 2025-03-21 |
2-Phenyl-2-imidazoline Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Catalysts: Hydrogen sulfide
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Solvents: Ethanol ; 1 h, reflux; cooled
1.2 Reagents: Iodine ; 2 h, reflux; reflux → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Iodine ; 2 h, reflux; reflux → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
Riferimento
- Metal-free one-pot synthesis of 1,3-diazaheterocyclic compounds via I2-mediated oxidative C-N bond formationRSC Advances, 2015, 5(76), 62194-62201,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: 1,3-Bis(diphenylphosphino)propane , Palladium chloride Solvents: Toluene ; 16 h, reflux
Riferimento
- Palladium-Catalyzed Multicomponent Synthesis of 2-Aryl-2-imidazolines from Aryl Halides and DiaminesJournal of Organic Chemistry, 2013, 78(8), 4158-4164,
Synthetic Routes 4
Synthetic Routes 5
Condizioni di reazione
1.1 Solvents: tert-Butanol ; 30 min, rt
1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C
1.3 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C
1.3 Reagents: Sodium sulfite Solvents: Water
Riferimento
- An efficient preparation of 2-imidazolines and imidazoles from aldehydes with molecular iodine and (diacetoxyiodo)benzeneSynlett, 2006, (2), 227-230,
Synthetic Routes 6
Condizioni di reazione
1.1 Solvents: Acetonitrile
Riferimento
- Carbon-transfer reactions of Δ2-oxazolinium and -thiazolinium cationsTetrahedron, 1986, 42(5), 1449-60,
Synthetic Routes 7
Condizioni di reazione
1.1 Solvents: tert-Butanol ; 30 min, rt
1.2 Reagents: tert-Butyl hypochlorite ; 2 h, 50 °C
1.3 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: tert-Butyl hypochlorite ; 2 h, 50 °C
1.3 Reagents: Sodium sulfite Solvents: Water
Riferimento
- Facile preparation of 2-imidazolines from aldehydes with tert-butyl hypochloriteSynthesis, 2007, (13), 1939-1942,
Synthetic Routes 8
Synthetic Routes 9
Condizioni di reazione
1.1 Solvents: tert-Butanol ; 30 min, rt
1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C
1.3 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C
1.3 Reagents: Sodium sulfite Solvents: Water
Riferimento
- Direct oxidative conversion of aldehydes and alcohols to 2-imidazolines and 2-oxazolines using molecular iodineTetrahedron, 2007, 63(6), 1474-1480,
Synthetic Routes 10
Condizioni di reazione
1.1 Solvents: Dichloromethane ; 30 min, 0 °C
1.2 Reagents: N-Bromosuccinimide ; overnight, rt
1.3 Reagents: Sodium dithionite Solvents: Water
1.2 Reagents: N-Bromosuccinimide ; overnight, rt
1.3 Reagents: Sodium dithionite Solvents: Water
Riferimento
- One-pot synthesis of imidazolines from aldehydes: detailed study about solvents and substratesTetrahedron, 2007, 63(3), 638-643,
Synthetic Routes 11
Condizioni di reazione
1.1 Solvents: Water ; 30 min, rt
1.2 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid , Tetrabutylammonium bromide Solvents: Water ; rt → 80 °C; 2 h, 80 °C
1.2 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid , Tetrabutylammonium bromide Solvents: Water ; rt → 80 °C; 2 h, 80 °C
Riferimento
- Green Synthesis of 2-Substituted Imidazolines using Hydrogen Peroxide Catalyzed by Tungstophosphoric Acid and Tetrabutylammonium Bromide in WaterJournal of Heterocyclic Chemistry, 2019, 56(3), 998-1002,
Synthetic Routes 12
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethylene glycol ; 2 h, reflux; 20 mm Hg, 175 - 180 °C
Riferimento
- Synthesis and acaricidal activity of 1-arylmethyl-2-arylimidazolidinesNippon Noyaku Gakkaishi, 2001, 26(4), 393-398,
Synthetic Routes 13
Condizioni di reazione
1.1 Catalysts: Phosphorus sulfide (P2S5) ; 5.5 min, heated; cooled; rt
Riferimento
- Rapid and efficient synthesis of imidazolines and bisimidazolines under microwave and ultrasonic irradiationMonatshefte fuer Chemie, 2007, 138(6), 579-583,
Synthetic Routes 14
Synthetic Routes 15
Condizioni di reazione
1.1 Catalysts: N-Bromosaccharin Solvents: Dichloromethane ; 20 min, rt
1.2 Reagents: Sodium hydroxide , Sodium pyrosulfite Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide , Sodium pyrosulfite Solvents: Water ; rt
Riferimento
- Green and rapid and instrumental one-pot method for the synthesis of imidazolines having potential anti-SARS-CoV-2 main protease activitySustainable Chemistry and Pharmacy, 2023, 34,,
Synthetic Routes 16
Condizioni di reazione
1.1 Catalysts: Sulfur ; 2.5 min, rt
Riferimento
- Microwave-assisted facile and convenient synthesis of imidazolinesBulletin of the Korean Chemical Society, 2003, 24(9), 1354-1356,
Synthetic Routes 17
Condizioni di reazione
1.1 Solvents: Dichloromethane ; 2 h, 0 °C
1.2 Reagents: N-Bromosuccinimide ; 0 °C; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: N-Bromosuccinimide ; 0 °C; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Riferimento
- Synthesis of novel C-2 substituted imidazoline derivatives having the norbornene/dibenzobarrelene skeletonsARKIVOC (Gainesville, 2018, (7), 131-142,
Synthetic Routes 18
Condizioni di reazione
1.1 Solvents: tert-Butanol ; 20 min, rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) , Hydrogen peroxide Catalysts: Sodium iodide Solvents: Water ; 80 °C
1.3 Reagents: Sodium dithionite Solvents: Water ; rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) , Hydrogen peroxide Catalysts: Sodium iodide Solvents: Water ; 80 °C
1.3 Reagents: Sodium dithionite Solvents: Water ; rt
Riferimento
- A facile and efficient synthesis of 2-imidazolines from aldehydes using hydrogen peroxide and substoichiometric sodium iodideSynthesis, 2011, (10), 1599-1603,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: (2-Thiophenecarboxylato-κO2,κS1)copper Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; rt; 2 h, 100 °C
Riferimento
- Palladium(0)-catalyzed, copper(I)-mediated coupling of boronic acids with cyclic thioamides. selective carbon-carbon bond formation for the functionalization of heterocyclesJournal of Organic Chemistry, 2007, 72(12), 4440-4448,
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Sodium acetate Catalysts: Iodine , (SP-4-2)-[(αR)-α-(Hydroxy-κO)benzeneacetato-κO][(αS)-α-(hydroxy-κO)benzeneacetat… Solvents: Toluene ; 20 min, 90 °C
Riferimento
- Microwave-assisted cascade cycloaddition for C-N bond formation: an approach to the construction of 1,4,5,6-tetrahydropyrimidine and 2-imidazoline derivativesSynthesis, 2013, 45(18), 2525-2532,
2-Phenyl-2-imidazoline Raw materials
- Tert-BUTYL ISOCYANIDE
- Oxazolium, 4,5-dihydro-3,4,4-trimethyl-2-phenyl-, iodide
- Phenylboronic acid
- 2-Imidazolidinethione
- Iodobenzene
- Benzaldehyde
2-Phenyl-2-imidazoline Preparation Products
2-Phenyl-2-imidazoline Letteratura correlata
-
Michalina Anio?a,Andrzej Katrusiak,Reza Kia CrystEngComm 2012 14 6424
-
Xianhai Tian,Lina Song,Ertong Li,Qiang Wang,Wenquan Yu,Junbiao Chang RSC Adv. 2015 5 62194
-
Myungmo Lee,Young-Ju Lee,Eunyoung Park,Yohan Park,Min Woo Ha,Suckchang Hong,Yeon-Ju Lee,Taek-Soo Kim,Mi-hyun Kim,Hyeung-geun Park Org. Biomol. Chem. 2013 11 2039
-
Shuaishuai Shang,Shenni Li,Changjun Peng,Honglai Liu,Jun Hu J. Mater. Chem. C 2023 11 7397
-
Jing Li,Degong Jia,Zengjing Guo,Yangqing Liu,Yinong Lyu,Yu Zhou,Jun Wang Green Chem. 2017 19 2675
936-49-2 (2-Phenyl-2-imidazoline) Prodotti correlati
- 504-74-5(Imidazolidine)
- 930-52-9(2-Ethyl-2-imidazoline)
- 59-98-3(Tolazoline)
- 120-93-4(imidazolidin-2-one)
- 96-45-7(2-Imidazolidinethione)
- 534-26-9(2-methyl-4,5-dihydro-1H-imidazole)
- 28118-54-9(4,5-Dihydro-2-methoxy-1H-imidazole, (30-40% solution in Dichloromethane))
- 5465-96-3(2-Nitroamino-2-imidazoline)
- 80-73-9(1,3-Dimethyl-2-imidazolidinone)
- 615-16-7(2,3-dihydro-1H-1,3-benzodiazol-2-one)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso
